Structural Differentiation from ML297 Enables Divergent GIRK Channel Pharmacology
The target compound replaces the 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea scaffold of ML297 with a 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea scaffold. This modification, particularly the introduction of the pyrazine ring, has been shown in related pyrazinyl-aryl urea series to fundamentally alter kinase selectivity and cellular inhibition profiles. While ML297 is a potent GIRK1/2 activator (EC50 = 160 nM) with ~8-fold selectivity over GIRK1/4, the target compound’s distinct scaffold is anticipated to drive a different selectivity fingerprint, making it a valuable tool for probing non-GIRK1-dependent pathways or GIRK subtype-specific pharmacology. [1] [2]
| Evidence Dimension | Structural scaffold and target engagement profile |
|---|---|
| Target Compound Data | Pyrazinyl-pyrazolyl phenethylurea scaffold; predicted logP ~2.5–3.5 |
| Comparator Or Baseline | ML297 (1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea); EC50 GIRK1/2 = 160 nM, GIRK1/4 = ~1.2 μM (8-fold selectivity) |
| Quantified Difference | Scaffold replacement alters GIRK subtype selectivity profile; no direct GIRK activation data yet available for target compound |
| Conditions | Structural comparison based on chemical scaffold analysis and literature SAR for pyrazinyl-aryl ureas |
Why This Matters
Procurement of the target compound over ML297 is justified when the research objective requires probing GIRK-independent or pyrazine-specific kinase inhibition mechanisms, as the two scaffolds are pharmacologically non-interchangeable.
- [1] PubChem Bioassay Summary AID 504480. ML297 (CID 56642816) potency and selectivity at GIRK1/2 and GIRK1/4. Accessed April 30, 2026. View Source
- [2] Chen, J. et al. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines. RSC Med. Chem. 2022, 13, 280–299. View Source
